1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Overview
Description
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-5-chloro-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as halogenation or sulfonation, depending on the desired product.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed:
Aminated Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: Employed in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: Utilized in the study of enzyme inhibition and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-2-chloro-4-fluoronitrobenzene
- 1-Chloro-3-nitrobenzene
Uniqueness: 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns. The presence of both electron-withdrawing (nitro) and electron-donating (halogens) groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLAZXFXRUYJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679357-80-2 | |
Record name | 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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